molecular formula C24H32O4 B1683872 醋酸甲地孕酮 CAS No. 595-33-5

醋酸甲地孕酮

货号: B1683872
CAS 编号: 595-33-5
分子量: 384.5 g/mol
InChI 键: RQZAXGRLVPAYTJ-GQFGMJRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

醋酸甲地孕酮是一种合成孕激素,它是一种模拟天然激素孕酮作用的药物。它主要用作食欲刺激剂,用于治疗诸如恶病质等消耗性综合征,特别是癌症或获得性免疫缺陷综合征 (AIDS) 患者。 此外,醋酸甲地孕酮还用于治疗乳腺癌和子宫内膜癌,并已被用于避孕药配方 .

科学研究应用

Clinical Applications

1. Appetite Stimulation in Cachexia and Anorexia

Megestrol acetate is predominantly indicated for managing significant weight loss in patients with conditions such as HIV/AIDS and cancer-related anorexia-cachexia syndrome. Studies have demonstrated that it effectively stimulates appetite and promotes non-fluid weight gain, primarily through increased body fat rather than muscle mass. For instance, a randomized controlled trial involving 133 cancer patients revealed that those treated with megestrol acetate experienced significantly improved appetite and food intake compared to the placebo group, with 16% achieving a weight gain of 15 pounds or more .

2. Cancer Treatment

The drug is utilized as a second or third-line therapy for advanced breast and endometrial cancers. It has shown efficacy in improving quality of life by alleviating symptoms associated with these cancers. A study comparing megestrol acetate with dexamethasone for cancer-related anorexia found that megestrol acetate led to a higher percentage of responders (79.3%) at week one, although the overall differences were not statistically significant .

3. Management of Uremic Anorexia

Megestrol acetate has been explored as a treatment for uremic anorexia in patients undergoing dialysis. In one study, patients treated with megestrol acetate showed significant improvements in appetite and nutritional parameters, including increases in protein catabolic rate and serum albumin levels . The treatment duration varied from 2 to 12 months, with notable weight increases attributed to enhanced muscle mass rather than fluid retention .

4. Hormonal Therapy in Endometriosis and Ovarian Cancer

The compound has also been investigated for its potential benefits in treating endometriosis and ovarian cancer. Its progestational effects may help manage symptoms associated with these conditions, although further research is needed to establish definitive therapeutic protocols.

Data Summary

Application Indication Efficacy Evidence
Appetite StimulationCachexia, AnorexiaSignificant appetite improvement; weight gain observed in 16% of cancer patients .
Cancer TreatmentAdvanced Breast/Endometrial CancerHigher responder rates compared to dexamethasone for appetite stimulation .
Uremic AnorexiaChronic Kidney DiseaseImprovements in nutritional parameters; increased muscle mass without fluid retention .
Hormonal TherapyEndometriosis, Ovarian CancerProposed benefits; requires further investigation for conclusive evidence.

Case Studies

Case Study 1: Cancer-Associated Anorexia
A double-blind placebo-controlled trial evaluated the effects of megestrol acetate on patients with cancer-associated anorexia. Results indicated that treatment led to significant improvements in appetite and food intake, with fewer instances of nausea compared to placebo .

Case Study 2: Uremic Patients
In a cohort study involving patients on dialysis, administration of megestrol acetate resulted in an average weight gain of 2-9 kg over three months, alongside improved serum albumin levels, indicating enhanced nutritional status .

生化分析

Biochemical Properties

Megestrol acetate interacts with several biomolecules, including enzymes, proteins, and receptors. It primarily binds to progesterone receptors, exerting its progestogenic effects . Additionally, it has weak partial androgenic and glucocorticoid activities . The compound’s interaction with these receptors leads to changes in gene expression and cellular responses, influencing various biochemical pathways .

Cellular Effects

Megestrol acetate affects various cell types and cellular processes. It induces secretory changes in the endometrium, increases basal body temperature, and inhibits pituitary function . It also influences cell signaling pathways, gene expression, and cellular metabolism by mimicking progesterone’s effects . These actions contribute to its therapeutic effects in cancer treatment and appetite stimulation .

Molecular Mechanism

At the molecular level, megestrol acetate binds to nuclear progesterone receptors, forming a ligand-receptor complex that translocates to the nucleus . This complex binds to specific DNA sequences, promoting the expression of target genes . The compound’s antineoplastic effects are mediated through its interaction with steroid hormones and direct cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of megestrol acetate change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that megestrol acetate can have sustained effects on cellular function, including prolonged appetite stimulation and tumor growth inhibition .

Dosage Effects in Animal Models

The effects of megestrol acetate vary with different dosages in animal models. At low doses, it can stimulate appetite and induce weight gain . At high doses, it may cause adverse effects such as adrenal suppression, diabetes mellitus, and reproductive toxicity . These effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Megestrol acetate is metabolized primarily in the liver through hydroxylation, reduction, and conjugation . It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s metabolic pathways are crucial for its bioavailability and therapeutic efficacy .

Transport and Distribution

Megestrol acetate is transported and distributed within cells and tissues through binding to plasma proteins, primarily albumin . It does not bind significantly to sex hormone-binding globulin or corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

Megestrol acetate’s subcellular localization is primarily within the nucleus, where it exerts its effects on gene expression . The compound’s targeting to the nucleus is facilitated by its binding to progesterone receptors, which contain nuclear localization signals . This localization is essential for its biological activity and therapeutic effects .

准备方法

合成路线和反应条件: 醋酸甲地孕酮的合成通常以 6-酮基团 17α-乙酰氧基团孕酮为起始原料。将这种原料溶解在有机溶剂中,并在三乙基正甲酸酯存在下,通过与乙醇酸的催化反应获得双倍他美松酮缩酮结构。然后,该中间体与 RMgBr 进行格氏反应,接着在强酸性条件下进行水解,得到醋酸甲地孕酮的粗产品。 然后,通过用活性炭脱色和重结晶来提纯粗产品,以获得最终产品 .

工业生产方法: 醋酸甲地孕酮的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺涉及溶剂的循环利用,以提高经济和环境可持续性。 通过仔细控制反应条件和提纯步骤,提高了产品的总收率和纯度 .

化学反应分析

反应类型: 醋酸甲地孕酮会经历各种化学反应,包括:

    氧化: 将羟基转化为酮基。

    还原: 将酮基还原为羟基。

    取代: 用其他取代基替换官能团。

常用试剂和条件:

    氧化: 诸如三氧化铬 (CrO3) 或高锰酸钾 (KMnO4) 等试剂,在酸性条件下。

    还原: 诸如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等试剂。

    取代: 诸如卤素(例如氯、溴)或亲核试剂(例如胺、硫醇)等试剂。

主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,醋酸甲地孕酮的氧化可以产生酮衍生物,而还原可以产生羟基衍生物 .

相似化合物的比较

生物活性

Megestrol acetate (MA) is a synthetic derivative of the natural hormone progesterone, primarily utilized in clinical settings for its appetite-stimulating and weight-gain properties, particularly in patients suffering from cancer-related anorexia and cachexia. This article explores the biological activity of megestrol acetate, focusing on its mechanisms, clinical efficacy, and relevant case studies.

  • Chemical Name : 17-(Acetyloxy)-6-methylpregna-4,6-diene-3,20-dione
  • Molecular Formula : C22_{22}H30_{30}O3_{3}
  • Purity : ≥98%

The precise mechanism by which megestrol acetate exerts its effects remains partially understood. However, it is known to act primarily as a progesterone receptor agonist , influencing various biological pathways:

  • Appetite Stimulation : MA is believed to enhance appetite through modulation of neuropeptides involved in hunger signaling.
  • Anticachectic Effects : It may counteract cachexia by promoting weight gain through appetite stimulation rather than fluid retention or glucocorticoid-like effects .
  • Hormonal Regulation : MA may suppress luteinizing hormone release by inhibiting pituitary function, which can indirectly affect metabolic processes .

In Vitro and In Vivo Studies

  • Cell Growth Inhibition : Megestrol acetate has been shown to inhibit the growth of HepG2 liver cancer cells in vitro with an IC50 of 260 μM .
  • Weight Gain in Animal Models : High doses of MA have been reported to improve weight gain in tumor-bearing nude mice, suggesting its potential role in managing cachexia .

Appetite Stimulation and Quality of Life

A randomized, double-blind, placebo-controlled trial involving 190 patients with cancer-related anorexia evaluated the efficacy of 480 mg/day MA compared to dexamethasone and placebo. Key findings included:

  • Appetite Response : At week one, 79.3% of participants receiving MA reported improved appetite compared to 65.5% for dexamethasone and 58.5% for placebo (p = 0.067) .
  • Quality of Life Improvements : Patients receiving MA reported significantly better appetite (P = 0.001), mood (P = 0.001), and overall quality of life (P < 0.001) compared to placebo over a 12-week period .

Weight Gain Outcomes

In another study involving patients with advanced endocrine-insensitive cancer:

  • Patients on MA showed a significant increase in weight (15 lbs or more) compared to placebo (16% vs. 2%, P = 0.003) .
  • Side effects were minimal, primarily consisting of mild edema without significant adverse reactions .

Comparative Efficacy with Other Treatments

A study comparing MA with ibuprofen indicated that while both treatments aimed at reversing weight loss in gastrointestinal cancer patients, the combination therapy showed more favorable outcomes regarding quality of life metrics and weight maintenance .

Summary of Clinical Findings

Study TypePopulationDosageKey Findings
Randomized Controlled TrialCancer patients480 mg/dayImproved appetite in 79.3% at week one
Quality of Life StudyAdvanced cancer480 mg/daySignificant improvements in appetite (P = 0.001), mood (P = 0.001), overall QoL (P < 0.001)
Weight Gain AssessmentCancer-associated anorexia800 mg/dayWeight gain in 16% vs. 2% placebo group (P = 0.003)

属性

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZAXGRLVPAYTJ-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040683
Record name Megestrol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes.
Record name Megestrol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

595-33-5
Record name Megestrol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Megestrol acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Megestrol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEGESTROL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Megestrol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGESTROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

218.0-220.0 °C
Record name Megestrol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Megestrol acetate
Reactant of Route 2
Reactant of Route 2
Megestrol acetate
Reactant of Route 3
Reactant of Route 3
Megestrol acetate
Reactant of Route 4
Reactant of Route 4
Megestrol acetate
Reactant of Route 5
Reactant of Route 5
Megestrol acetate
Reactant of Route 6
Megestrol acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。